

An In-depth Technical Guide to the Physicochemical Characteristics of Aminobenzothiazoles

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Compound of Interest

Compound Name: *Benzo[d]thiazole-2,7-diamine*

Cat. No.: *B564128*

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Disclaimer: This technical guide focuses on the general class of aminobenzothiazoles, with a specific emphasis on di-amino substituted isomers where data is available. Extensive searches for the specific isomer, **Benzo[d]thiazole-2,7-diamine**, did not yield any publicly available physicochemical data, experimental protocols, or biological studies. This suggests that it is a rare or novel compound with limited to no published research. The information presented herein is intended to provide a valuable resource on the broader class of aminobenzothiazoles, which can serve as a foundational reference for research and development.

Physicochemical Characteristics of Aminobenzothiazole Isomers

The physicochemical properties of aminobenzothiazoles are crucial for their potential applications in drug development, influencing factors such as solubility, permeability, and bioavailability. While specific data for **Benzo[d]thiazole-2,7-diamine** is unavailable, the following tables summarize the known or predicted properties of related di-amino isomers and the parent 2-aminobenzothiazole for comparative purposes.

Table 1: General Physicochemical Properties of Selected Aminobenzothiazole Isomers

Property	2-Aminobenzothiazole	Benzo[d]thiazole-2,6-diamine	Benzo[d]thiazole-6,7-diamine
Molecular Formula	C ₇ H ₆ N ₂ S	C ₇ H ₇ N ₃ S	C ₇ H ₇ N ₃ S
Molecular Weight (g/mol)	150.20	165.22	165.22
CAS Number	136-95-8	5407-51-2	7673-94-1

Table 2: Predicted and Experimental Physicochemical Data of Selected Aminobenzothiazole Isomers

Parameter	2-Aminobenzothiazole	Benzo[d]thiazole-2,6-diamine (Predicted)	Benzo[d]thiazole-6,7-diamine (Predicted)
Melting Point (°C)	129-131	Not Available	Not Available
Boiling Point (°C)	Not Available	Not Available	Not Available
pKa	Not Available	Not Available	Not Available
logP	1.9	1.3	Not Available
Solubility	Not Available	Not Available	Not Available
Polar Surface Area (Å²)	67.2	93.2	Not Available

Experimental Protocols

The synthesis of aminobenzothiazole derivatives is a well-established area of organic chemistry. The following section outlines a general experimental protocol for the synthesis of 2-aminobenzothiazoles, which can be adapted for the synthesis of various isomers, including potentially **Benzo[d]thiazole-2,7-diamine**, from appropriate starting materials.

General Synthesis of 2-Aminobenzothiazoles from Anilines

One common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.^[1]

Materials:

- Substituted aniline (e.g., a di-amino aniline for the synthesis of a di-aminobenzothiazole)
- Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
- Bromine or Sulfuryl chloride
- Glacial acetic acid or Chlorobenzene
- Ethanol
- Sodium hydroxide or Ammonium hydroxide solution
- Activated carbon (e.g., Norit)

Procedure:

- **Thiourea Formation:** A solution of the substituted aniline in a suitable solvent (e.g., chlorobenzene) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel. Sulfuric acid is added dropwise to form the aniline salt. Sodium thiocyanate is then added, and the mixture is heated (e.g., at 100°C) for several hours to form the corresponding thiourea derivative.^[2]
- **Cyclization:** After cooling the reaction mixture, a cyclizing agent such as sulfuryl chloride is added dropwise, maintaining the temperature below 50°C. The mixture is then heated for a couple of hours.^[2]
- **Work-up and Isolation:** The solvent is removed, and the residue is dissolved in hot water. Any remaining solvent is removed by steam distillation. The aqueous solution is then made

alkaline with ammonium hydroxide to precipitate the crude 2-aminobenzothiazole derivative.
[2]

- Purification: The crude product is collected by filtration and washed with water. Recrystallization from a suitable solvent system, such as ethanol-water, often with the use of activated carbon to remove colored impurities, yields the purified 2-aminobenzothiazole derivative.[2]

Analytical Methods for Characterization: The synthesized compounds can be characterized using a variety of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[3]
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): For structural elucidation.
[4]
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4]

Biological Activity and Signaling Pathways

Benzothiazole and its derivatives, particularly 2-aminobenzothiazoles, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5] These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[6]

Anticancer Activity and Associated Signaling Pathways

Several studies have highlighted the anticancer potential of aminobenzothiazole derivatives, which often involves the modulation of key cellular signaling pathways.

- PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[7] Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.[8][9] For instance, the

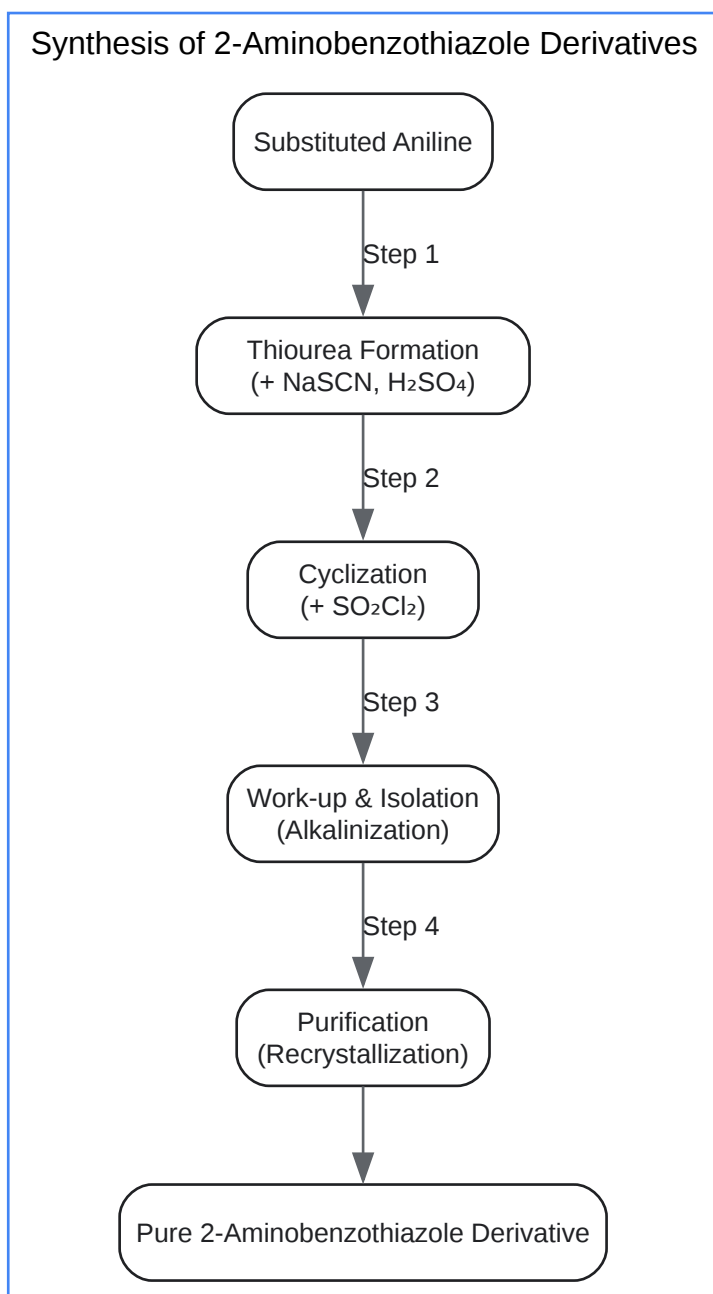
novel benzothiazole derivative PB11 was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[9]

- ERK/MAPK Signaling Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival.[10] Some benzothiazole conjugates have demonstrated the ability to down-regulate the expression of key proteins in the Ras/MEK/ERK pathway, such as MEK1 and ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

Visualizations

General Synthesis Workflow for 2-Aminobenzothiazoles

The following diagram illustrates a generalized workflow for the synthesis of 2-aminobenzothiazole derivatives from an aniline precursor.

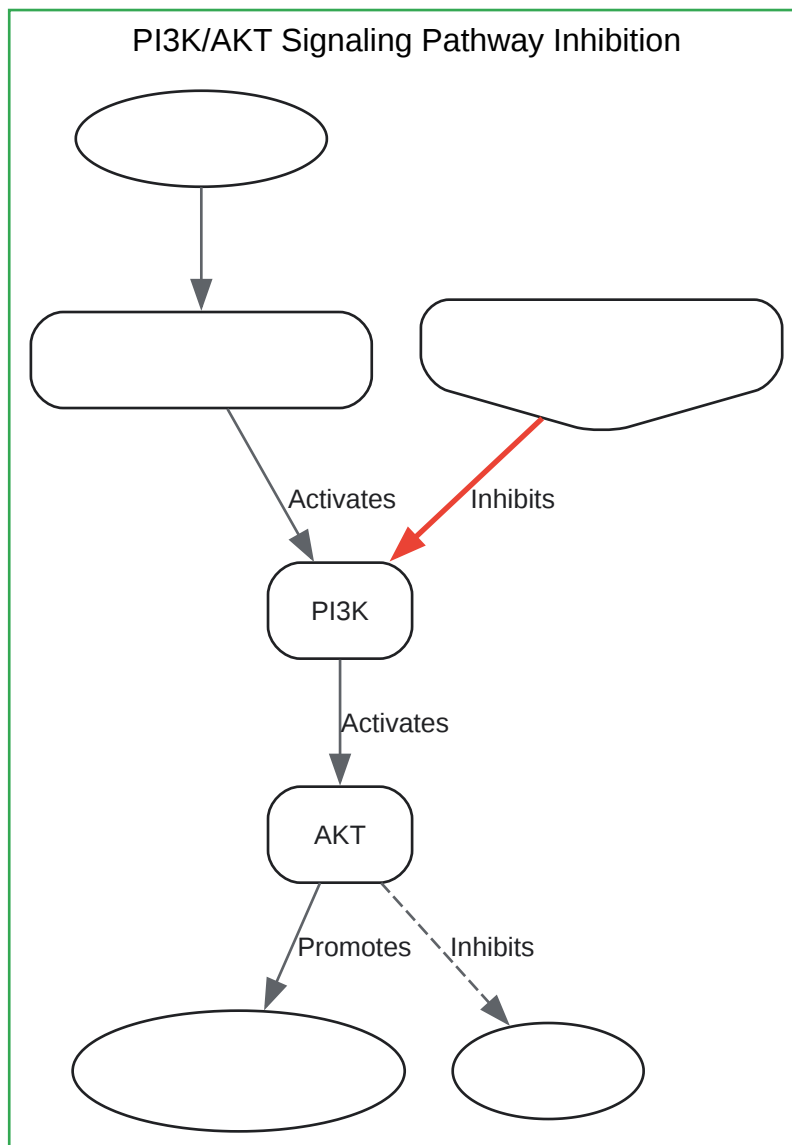


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Caption: A generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Inhibition of the PI3K/AKT Signaling Pathway by Benzothiazole Derivatives

This diagram depicts the inhibitory effect of certain benzothiazole derivatives on the PI3K/AKT signaling pathway, a common mechanism of their anticancer activity.



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Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.

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